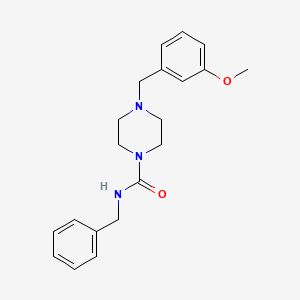
N-benzyl-4-(3-methoxybenzyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-4-(3-methoxybenzyl)-1-piperazinecarboxamide, also known as BRL-15572, is a chemical compound that has been studied for its potential therapeutic applications in various medical fields. This compound belongs to the class of piperazinecarboxamide derivatives and has shown promising results in scientific research.
Mécanisme D'action
The exact mechanism of action of N-benzyl-4-(3-methoxybenzyl)-1-piperazinecarboxamide is not fully understood. However, it has been suggested that this compound may act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability and inhibition. N-benzyl-4-(3-methoxybenzyl)-1-piperazinecarboxamide may also interact with other neurotransmitter systems such as the serotonergic and dopaminergic systems.
Biochemical and Physiological Effects:
N-benzyl-4-(3-methoxybenzyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects. In animal studies, this compound has been found to have anxiolytic and anticonvulsant effects. N-benzyl-4-(3-methoxybenzyl)-1-piperazinecarboxamide has also been shown to reduce pain sensitivity in animal models of neuropathic pain. In addition, this compound has been found to have anticancer activity in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-benzyl-4-(3-methoxybenzyl)-1-piperazinecarboxamide in lab experiments is its potential therapeutic applications in various medical fields. This compound has shown promising results in preclinical studies and may have clinical applications in the future. However, one limitation of using N-benzyl-4-(3-methoxybenzyl)-1-piperazinecarboxamide is its limited availability and high cost, which may hinder its use in some research settings.
Orientations Futures
There are several future directions for the study of N-benzyl-4-(3-methoxybenzyl)-1-piperazinecarboxamide. One direction is to further investigate its potential therapeutic applications in various medical fields such as neurology, psychiatry, and oncology. Another direction is to elucidate its exact mechanism of action and identify potential molecular targets. Additionally, future studies may focus on improving the synthesis and purification methods of N-benzyl-4-(3-methoxybenzyl)-1-piperazinecarboxamide to increase its availability and reduce its cost.
Méthodes De Synthèse
The synthesis of N-benzyl-4-(3-methoxybenzyl)-1-piperazinecarboxamide involves the reaction of 4-(3-methoxybenzyl)-1-piperazinecarboxylic acid with benzylamine. This reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified using various methods such as column chromatography or recrystallization.
Applications De Recherche Scientifique
N-benzyl-4-(3-methoxybenzyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various medical fields such as neurology, psychiatry, and oncology. In neurology, this compound has been investigated for its potential use in the treatment of neuropathic pain and epilepsy. In psychiatry, N-benzyl-4-(3-methoxybenzyl)-1-piperazinecarboxamide has been studied for its potential use in the treatment of anxiety and depression. In oncology, this compound has been explored as a potential anticancer agent.
Propriétés
IUPAC Name |
N-benzyl-4-[(3-methoxyphenyl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-25-19-9-5-8-18(14-19)16-22-10-12-23(13-11-22)20(24)21-15-17-6-3-2-4-7-17/h2-9,14H,10-13,15-16H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXQUKDHQWTUJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-[(3-methoxyphenyl)methyl]piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl 4-[3-(ethoxycarbonyl)-4-isoxazolyl]-4,5-dihydro-3,5-isoxazoledicarboxylate 2-oxide](/img/structure/B5145097.png)
![methyl 4-(3-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5145101.png)

![(3aS*,6aR*)-3-[3-(4-fluorophenyl)propyl]-5-[(1-isopropyl-1H-pyrazol-4-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5145111.png)


![2-ethoxyethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5145141.png)
![2-({5-[(2,6-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-fluorophenyl)acetamide](/img/structure/B5145147.png)

![3-[(5-bromo-2-pyridinyl)amino]-2-(5-chloro-1,3-benzoxazol-2-yl)acrylaldehyde](/img/structure/B5145157.png)


![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5145181.png)
